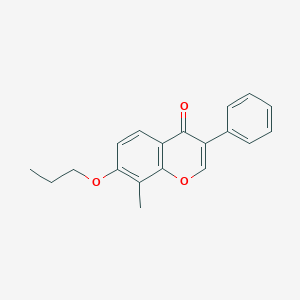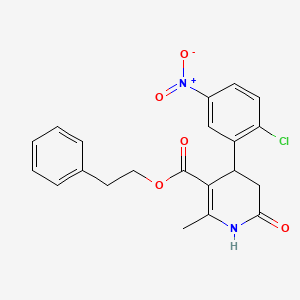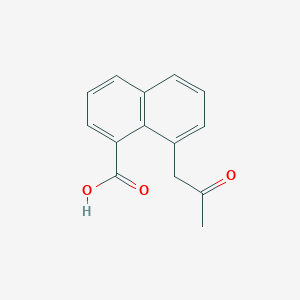
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, also known as MPPC, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed that 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to interact with various molecular targets, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also exhibits a wide range of biological activities, which makes it a versatile compound for various research applications. However, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also has some limitations. It is a relatively complex compound, which makes it difficult to study its mechanism of action. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. First, more research is needed to elucidate the mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Second, more in vivo studies are needed to evaluate the potential therapeutic applications of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Third, the development of novel 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one derivatives with improved biological activities is a promising direction for future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is an important area of future research.
Synthesemethoden
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be synthesized through a reaction between 7-hydroxy-4H-chromen-4-one and 3-phenylpropionic acid, followed by a propoxylation reaction. The reaction is typically conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
8-methyl-3-phenyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-18(20)16(12-22-19(15)13(17)2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJPHVHNLSBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)

